N-Boc-3-bromo-L-phenylalanine ethyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVUZOMRSCWUOP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Protected Amino Acid Derivative in Contemporary Organic Synthesis
In the intricate world of organic synthesis, the ability to selectively modify specific parts of a molecule is paramount. This is where protecting groups play a vital role. N-Boc-3-bromo-L-phenylalanine ethyl ester is an exemplary model of a protected amino acid. The 'N-Boc' (tert-butyloxycarbonyl) group shields the amino functionality, while the 'ethyl ester' protects the carboxylic acid. This dual protection is critical as it prevents these reactive groups from interfering with chemical reactions targeting other parts of the molecule.
The tert-butyloxycarbonyl (Boc) group is particularly favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. chemimpex.com Similarly, the ethyl ester provides robust protection for the carboxyl group and can be deprotected through saponification or other mild hydrolytic methods. This strategic protection allows chemists to perform modifications, such as cross-coupling reactions on the brominated phenyl ring, without affecting the core amino acid structure.
Contextual Role in Non Natural Amino Acid Chemistry and Peptide Science
The demand for non-natural amino acids has surged in recent decades, driven by the desire to create peptides and proteins with enhanced properties. nih.gov Incorporating non-natural amino acids can lead to peptides with increased stability against enzymatic degradation, improved receptor binding affinity, and novel biological activities. N-Boc-3-bromo-L-phenylalanine ethyl ester is a gateway to a diverse array of non-natural phenylalanine analogs.
The bromine atom on the aromatic ring is the key to its utility. It serves as a chemical handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a wide range of 3-substituted phenylalanine derivatives, which can then be deprotected and incorporated into peptide chains. This approach significantly expands the chemical space available for peptide design and the development of novel therapeutic agents. chemimpex.com
Overview of Its Utility As a Versatile Synthetic Intermediate
Strategies for L-Phenylalanine Amino Group Protection
The protection of the amino group of L-phenylalanine is a critical initial step to prevent its reaction in subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. organic-chemistry.orgfishersci.co.uk
tert-Butyloxycarbonyl (Boc) Protection Techniques and Reagents
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). organic-chemistry.org This reagent reacts with the amino group of L-phenylalanine or its ethyl ester to form the corresponding N-Boc derivative.
The Boc protection of L-phenylalanine can be effectively carried out under both aqueous and anhydrous conditions.
Aqueous Conditions: A common method involves dissolving L-phenylalanine in an aqueous solution of a base, such as sodium hydroxide (B78521), followed by the addition of Boc₂O. orgsyn.org The reaction is often performed in a mixed solvent system, such as water/tert-butyl alcohol or water/dioxane, to ensure the solubility of all reactants. orgsyn.orgnih.gov A procedure described in Organic Syntheses details the reaction of L-phenylalanine with sodium hydroxide in a water/tert-butyl alcohol mixture, followed by the dropwise addition of Boc₂O. orgsyn.org This method results in a high yield of N-Boc-L-phenylalanine after an overnight reaction at room temperature. orgsyn.org Similarly, catalyst-free N-Boc protection of various amines and amino acid esters has been successfully demonstrated in a water-acetone medium at room temperature. nih.gov
Anhydrous Conditions: Anhydrous methods for Boc protection are also prevalent. These reactions are typically carried out in organic solvents like chloroform, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uksciforum.net A study on the synthesis of dipeptides utilized a one-pot procedure where glycine (B1666218) was treated with Boc₂O in chloroform, followed by the addition of phenylalanine ethyl ester to yield the Boc-protected dipeptide. sciforum.net The use of a base, such as N-methylmorpholine, is common in these anhydrous procedures to facilitate the reaction. chemspider.com
Table 1: Comparison of Aqueous and Anhydrous Boc Protection of L-Phenylalanine
| Condition | Reagents | Solvent | Typical Yield | Reference |
| Aqueous | L-phenylalanine, NaOH, Boc₂O | Water/tert-butyl alcohol | 78-87% | orgsyn.org |
| Aqueous | Amino acid esters, Boc₂O | Water/acetone | Good to excellent | nih.gov |
| Anhydrous | Boc-L-phenylalanine, iso-butyl chloroformate, N-methylmorpholine, L-phenylalanine ethyl ester hydrochloride | Chloroform | 97% (crude) | chemspider.com |
To improve the efficiency and selectivity of the Boc protection, various catalytic systems have been developed. These catalysts can activate the Boc anhydride or the amine, leading to faster reaction times and milder conditions. For instance, 4-(dimethylamino)pyridine (DMAP) is a well-known catalyst for this transformation. organic-chemistry.org Additionally, other catalysts such as iodine and perchloric acid adsorbed on silica (B1680970) gel have been reported to effectively promote the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org
Optimization of Protection Conditions for Chiral Integrity
A critical aspect of the synthesis of N-Boc-L-phenylalanine ethyl ester is the preservation of the stereochemical integrity of the chiral center. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain reaction conditions, particularly with the activation of the carboxylic acid group. nih.govpeptide.com
Studies on peptide coupling reactions have shown that the choice of coupling reagents and bases can significantly influence the degree of racemization. For example, in a study on the amidation of N-acetyl-L-phenylalanine, the use of certain bases with the coupling reagent TBTU led to significant racemization. nih.govnih.gov It was found that using a weaker base like pyridine (B92270) could help to reduce the extent of racemization. nih.govnih.gov
For the Boc protection of L-phenylalanine itself, the reaction conditions are generally mild enough to avoid significant racemization of the α-carbon. The direct reaction of Boc₂O with the amino acid or its ester does not typically involve harsh conditions that would lead to epimerization. acs.org However, when the carboxylic acid is activated for subsequent reactions, such as esterification or peptide coupling, the risk of racemization increases. Therefore, careful selection of coupling agents and reaction conditions is paramount to maintain the desired L-configuration. peptide.com A study on the demethylation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester with aqueous base was accomplished without racemization, highlighting that specific conditions can be found to preserve stereochemistry. nih.gov
Regioselective Bromination of the Phenyl Ring
The second major challenge in the synthesis of the target compound is the regioselective bromination of the phenyl ring of N-Boc-L-phenylalanine ethyl ester to introduce a bromine atom specifically at the 3-position (meta-position).
Approaches to 3-Substitution within the Phenylalanine Aromatic System
The side chain of phenylalanine, a benzyl (B1604629) group, is an activating group in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.orgyoutube.com This is due to the ability of the alkyl group to stabilize the arenium ion intermediate through an inductive effect. organicchemistrytutor.comlibretexts.org Therefore, direct electrophilic bromination of N-Boc-L-phenylalanine ethyl ester with reagents like Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would be expected to yield primarily a mixture of the 2-bromo (ortho) and 4-bromo (para) isomers. libretexts.orgyoutube.com
Achieving substitution at the 3-position (meta-position) requires overcoming the inherent directing effect of the side chain. The N-Boc-aminoethylpropanoate side chain is an electron-donating group, making the ortho and para positions more electron-rich and thus more susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org The meta position is comparatively deactivated. organicchemistrytutor.comyoutube.com
One strategy to achieve meta-bromination could involve starting with a pre-functionalized benzene (B151609) ring that already contains a bromine atom at the desired position. For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been achieved starting from 3-bromo-4-fluorobenzaldehyde. beilstein-journals.orgnih.gov This suggests a synthetic route where 3-bromo-L-phenylalanine is first synthesized and then subjected to N-Boc protection and esterification. 3-Bromo-L-phenylalanine is a commercially available amino acid derivative that can be used as a starting material in pharmaceutical and biochemical research. chemimpex.commedchemexpress.com
Another potential approach could involve the use of a directing group that favors meta-substitution. However, most meta-directing groups are strongly deactivating, which would make the subsequent bromination reaction more difficult. organicchemistrytutor.comlibretexts.org A study on the bromination of N-phthaloyl derivatives of phenylalanine reported regiospecific bromination at the β-position of the side chain, not on the aromatic ring, indicating that the reactivity of the side chain can also be a factor under certain conditions. researchgate.net
Research on the direct radiofluorination of L-phenylalanine has shown that a mixture of ortho, meta, and para isomers is obtained, with the ortho isomer being the major product. nih.gov This further illustrates the challenge of controlling regioselectivity in electrophilic substitution on the phenylalanine ring.
Therefore, the most practical approach for the synthesis of this compound likely involves the use of a starting material that is already brominated at the 3-position, such as 3-bromo-L-phenylalanine, followed by the protection and esterification steps.
Control of Positional Selectivity in Aromatic Functionalization
The introduction of a bromine atom onto the phenyl ring of N-Boc-L-phenylalanine necessitates careful control to achieve the desired 3-position (meta) substitution. Direct electrophilic bromination of phenylalanine or its N-protected derivatives typically yields a mixture of ortho, meta, and para isomers, with the para-substituted product often predominating due to the activating and directing effects of the amino acid side chain.
To achieve regioselective meta-bromination, several strategies can be employed:
Directed Ortho-Metalation followed by Bromination: This powerful technique involves the use of a directing group to facilitate metalation at the ortho position, which can then be quenched with an electrophilic bromine source. While effective for ortho-substitution, it is not directly applicable for achieving meta-substitution in a single step.
Manipulation of Substituent Effects: The electronic properties of the protecting group on the amino acid can influence the regiochemical outcome of electrophilic aromatic substitution. However, achieving high meta-selectivity solely through this approach is often challenging.
Starting from a Pre-functionalized Phenylalanine Derivative: A more reliable approach involves utilizing a starting material that already possesses a substituent at a specific position, which then directs the incoming bromine to the desired meta position. For instance, starting with a phenylalanine derivative containing a meta-directing group could be a viable strategy.
Use of Specific Brominating Agents and Catalysts: Research into electrophilic aromatic bromination has shown that the choice of the brominating agent and catalyst can significantly influence positional selectivity. nih.gov For instance, the use of N-bromosuccinimide (NBS) in conjunction with specific catalysts or reaction conditions can alter the isomer distribution. nih.gov Zeolites have also been explored as catalysts to enhance para-selectivity in the bromination of aromatic substrates, suggesting that catalyst design could be a key factor in controlling regiochemistry. researchgate.net
Theoretical calculations can provide valuable insights into the inherent positional selectivity of electrophilic aromatic bromination, helping to predict the most likely substitution patterns based on the stability of the reaction intermediates. nih.gov
Esterification Procedures for Ethyl Ester Formation
The conversion of the carboxylic acid moiety of N-Boc-3-bromo-L-phenylalanine to its corresponding ethyl ester is a critical step in the synthesis. Several methods are available, each with its own advantages and limitations.
Direct esterification methods involve the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst.
Fischer-Speier Esterification: This classic method utilizes a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to promote the reaction between the carboxylic acid and excess ethanol. While effective, the harsh acidic conditions can potentially lead to the removal of the acid-labile Boc protecting group. mdpi.com
Mukaiyama Esterification: This method employs coupling reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide, to activate the carboxylic acid for reaction with an alcohol. researchgate.netnih.gov Modified Mukaiyama reagents have been developed to improve reaction efficiency and reduce the use of toxic reagents. nih.govresearchgate.net Microwave-assisted Mukaiyama esterification has also been shown to be an effective and greener alternative to conventional heating. nih.govresearchgate.net
Carbodiimide-Mediated Esterification: Reagents like 1,3-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the ester bond. nih.gov
A convenient one-pot method for the synthesis of N-unprotected amino acid methyl esters from N-Boc protected amino acids has been developed using trimethylchlorosilane (TMSCl) in methanol (B129727). thieme-connect.com This approach offers mild reaction conditions and high yields. mdpi.comthieme-connect.com
Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. While less common for the initial ester synthesis, it can be a useful technique in certain contexts. Catalysts for transesterification include various metal complexes and enzymes. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for transesterification reactions. organic-chemistry.org
Purification Techniques in Chiral Synthesis
The purification of the final product, this compound, is crucial to ensure high enantiomeric and chemical purity. Given the chiral nature of the molecule, techniques that can separate enantiomers and diastereomers are of particular importance.
Crystallization: If the target compound is a crystalline solid, fractional crystallization can be an effective method for purification. google.com Seeding with a pure crystal can often induce crystallization. google.com
Chromatography:
Flash Chromatography: This is a common technique for purifying organic compounds. For diastereomeric mixtures, flash chromatography using silica gel or reversed-phase cartridges can be employed for separation. santaisci.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separations. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs have shown broad selectivity for N-protected amino acids. sigmaaldrich.com The separation of diastereomers by HPLC on silica gel is also a well-established method. nih.gov
Formation and Separation of Diastereomers: If the synthesis results in a racemic or diastereomeric mixture, it can be reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. jackwestin.com The separated diastereomers can then be converted back to the desired enantiomerically pure product. jackwestin.com
Comparative Analysis of Synthetic Pathways and Methodological Advancements
The optimal synthetic pathway to this compound depends on factors such as the availability of starting materials, desired scale of synthesis, and required purity.
| Synthetic Step | Methodology | Advantages | Disadvantages | Key Considerations |
| Aromatic Bromination | Electrophilic Bromination with Regiocontrol | Direct approach | Often leads to isomer mixtures | Requires careful selection of reagents and conditions to favor meta-substitution. nih.gov |
| Esterification | Fischer Esterification | Simple, inexpensive reagents | Harsh acidic conditions may cleave Boc group. mdpi.com | Monitoring of reaction to prevent deprotection. |
| Esterification | Mukaiyama Esterification | Mild conditions, high yields | Reagents can be expensive and toxic. nih.gov | Use of modified, "greener" reagents and microwave assistance can be beneficial. nih.govresearchgate.net |
| Esterification | TMSCl/Methanol | Mild, one-pot procedure | Primarily demonstrated for methyl esters. mdpi.comthieme-connect.com | Applicability to ethyl ester formation needs to be confirmed. |
| Purification | Chiral HPLC | High resolution for enantiomers and diastereomers | Can be expensive for large-scale purification. | Selection of appropriate chiral stationary phase is critical. sigmaaldrich.comsigmaaldrich.com |
| Purification | Diastereomer Formation and Separation | Effective for resolving enantiomers | Adds extra steps to the synthesis | Choice of resolving agent is crucial. jackwestin.com |
Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods. The use of novel catalysts for regioselective bromination and greener esterification protocols, such as those employing ionic liquids or microwave assistance, represent significant progress in the field. researchgate.netnih.govresearchgate.net Furthermore, the development of advanced chiral chromatography techniques continues to improve the efficiency of enantiomeric and diastereomeric separations. sigmaaldrich.comsigmaaldrich.com
Nucleophilic Substitution Reactions at the Aromatic Bromine Center
The bromine atom attached to the aromatic ring of this compound serves as a key handle for introducing molecular diversity through various cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aromatic bromine.
Palladium catalysts are highly effective in mediating the reaction between the aryl bromide of this compound and various organometallic reagents.
The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide. This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org While specific examples with this compound are not prevalent in readily available literature, the successful Negishi coupling of other halogenated amino acid derivatives, such as bromotryptophan, with alkyl iodides in the presence of a palladium catalyst highlights the feasibility of this transformation. nih.gov Such reactions typically proceed under mild conditions, which is crucial for preserving the integrity of the chiral center and the protecting groups. nih.govnih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner. This reaction is renowned for its versatility and tolerance of a wide array of functional groups. organic-chemistry.orgwikipedia.org A notable example is the stannylation of N-Boc-p-iodo-L-phenylalanine methyl ester, a closely related compound, which was achieved using bis(tributyltin) and a palladium catalyst. nih.gov This demonstrates the applicability of Stille-type reactions to halogenated phenylalanine derivatives. The resulting stannylated phenylalanine can then participate in further cross-coupling reactions. nih.gov
The following table summarizes typical conditions for Negishi and Stille cross-coupling reactions applicable to substrates like this compound, based on analogous systems.
| Reaction | Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature | Reference |
| Negishi Coupling | PdCl₂(dppf) | dppf | R-ZnX | THF or DMF | Room Temp. to 60 °C | wikipedia.orgnih.gov |
| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | R-Sn(n-Bu)₃ | Toluene or DMF | 80-110 °C | organic-chemistry.orgnih.gov |
This table presents generalized conditions and may require optimization for the specific substrate.
Beyond Negishi and Stille couplings, other palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling are also highly relevant for the derivatization of this compound.
The Suzuki-Miyaura coupling , which employs organoboron reagents, is widely used due to the stability and low toxicity of the boron compounds. cnr.itrsc.org This method has been successfully applied to the synthesis of biaryl-L-phenylalanine derivatives. rsc.org
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. cnr.it This reaction is instrumental in creating rigid structural motifs.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the aromatic ring.
Stereochemical Implications of Aromatic Substitution Reactions
A critical consideration in the derivatization of this compound is the preservation of the stereochemical integrity of the chiral α-carbon. The reaction conditions for cross-coupling are generally mild enough not to cause epimerization. chemrxiv.orgchemrxiv.org The reaction occurs at the aromatic C-Br bond, which is spatially removed from the chiral center. Therefore, the (L)-configuration of the phenylalanine backbone is typically retained throughout the transformation. Studies on stereoretentive cross-coupling reactions of other chiral molecules further support the notion that with appropriate catalyst and ligand selection, the stereochemistry can be effectively controlled. chemrxiv.orgchemrxiv.org
Transformations Involving the Carboxyl Ethyl Ester Moiety
The ethyl ester group of this compound offers another site for chemical modification, most commonly through hydrolysis to the corresponding carboxylic acid.
Hydrolysis to the Corresponding Carboxylic Acid Derivative
The saponification of the ethyl ester to the carboxylic acid is a fundamental transformation that unmasks a new functional group for further reactions, such as amide bond formation. This hydrolysis is typically carried out under basic conditions.
A common method for the hydrolysis of amino acid esters involves the use of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF) and water. arkat-usa.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid. It is important to employ mild conditions to avoid potential side reactions, such as the hydrolysis of the Boc protecting group, although the Boc group is generally stable to basic conditions. researchgate.net
A study on the mild alkaline hydrolysis of sterically hindered esters demonstrated efficient saponification using sodium hydroxide in a methanol/dichloromethane (B109758) solvent system at room temperature, with reactions often reaching completion within a few hours and yielding the carboxylic acid in high purity. arkat-usa.org
The following table outlines a representative procedure for the hydrolysis of N-Boc-amino acid ethyl esters.
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| LiOH or NaOH | THF/H₂O or MeOH/CH₂Cl₂ | Room Temperature | >90% | arkat-usa.org |
This table presents generalized conditions and may require optimization for the specific substrate.
Amidation and Other Ester Derivative Formations
The ethyl ester of N-Boc-3-bromo-L-phenylalanine can be readily converted into a variety of amides and other ester derivatives, which is a crucial step in the synthesis of peptides and other bioactive molecules.
Amidation: The formation of an amide bond from the ethyl ester typically involves reaction with a primary or secondary amine. This transformation can be achieved through several methods. While direct aminolysis of simple alkyl esters with amines often requires harsh conditions (high temperature or pressure), the use of coupling reagents is a more common and milder approach, particularly in the context of complex molecules to avoid side reactions and racemization.
In a related synthesis of phenylalanine amides, N-Boc-D-phenylalanine was coupled with 2-morpholinoaniline (B1348958) using propanephosphonic acid anhydride (T3P®) as the coupling reagent in a mixture of ethyl acetate (B1210297) and pyridine at 0°C. nih.govresearchgate.net This method is known to minimize racemization, which is a significant concern in amino acid chemistry. nih.gov Another approach involves enzymatic catalysis. For instance, subtilisin A (Alcalase) has been shown to effectively catalyze the aminolysis of N-Boc-phenylalanine ethyl thioester with benzylamine, yielding the corresponding amide with high enantiomeric purity. polimi.it Although a thioester is more reactive than an ethyl ester, this highlights the potential for biocatalytic routes in the amidation of phenylalanine derivatives.
A general procedure for the amidation of this compound would involve the initial saponification of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Other Ester Derivative Formations (Transesterification): The ethyl ester can be converted to other esters, such as methyl, benzyl, or tert-butyl esters, through transesterification. This reaction is typically catalyzed by acids, bases, or organometallic compounds. For example, scandium(III) triflate (Sc(OTf)₃) is an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the transesterification of secondary alcohols at room temperature. organic-chemistry.org These methods allow for the modification of the ester group under relatively mild conditions, which is advantageous when working with sensitive substrates like N-Boc-protected amino acids.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amidation (via prior hydrolysis) | 1. LiOH, THF/H₂O; 2. Amine, T3P®, Pyridine, 0°C | N-Boc-3-bromo-L-phenylalanine amide | nih.govresearchgate.net |
| Enzymatic Amidation (of thioester) | Amine, Immobilized Alcalase, Organic Solvent | N-Boc-phenylalanine amide | polimi.it |
| Transesterification | Alcohol, Sc(OTf)₃, heat | N-Boc-3-bromo-L-phenylalanine alkyl ester | organic-chemistry.org |
| Transesterification | Alcohol, N-Heterocyclic Carbene (NHC) | N-Boc-3-bromo-L-phenylalanine alkyl ester | organic-chemistry.org |
Modifications of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its stability under a wide range of conditions and its facile, selective removal under acidic conditions.
The most common method for the removal of the N-Boc group is through acidolysis. Strong acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane, are widely used. orgsyn.org The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then scavenged, and subsequent decarboxylation to yield the free amine as a salt. A potential complication is the alkylation of nucleophilic residues by the liberated tert-butyl cation, which can be mitigated by the addition of scavengers like anisole (B1667542) or thioanisole. orgsyn.org For this compound, treatment with TFA in DCM would yield 3-bromo-L-phenylalanine ethyl ester trifluoroacetate (B77799) salt.
In the synthesis of complex peptides or molecules with multiple protecting groups, an orthogonal strategy is essential. This allows for the selective removal of one protecting group in the presence of others. The Boc/Bzl (benzyl) and Fmoc/tBu (tert-butyl) systems are two major strategies in solid-phase peptide synthesis. researchgate.net The Boc group is acid-labile, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile (typically removed with piperidine). researchgate.net This orthogonality allows for the selective deprotection of an N-terminal Fmoc group while side-chain protections, such as those based on tert-butyl esters or ethers, and the Boc group itself, remain intact. researchgate.netresearchgate.net Conversely, the Boc group can be removed with acid without affecting base-labile groups like Fmoc or ester linkages that are sensitive to strong nucleophiles.
Following the deprotection of the N-Boc group, the resulting free amine of 3-bromo-L-phenylalanine ethyl ester can be reprotected with a different group or used as the unprotected amino acid ester.
Conversion to N-Fmoc: After Boc deprotection, the resulting amino ester salt can be neutralized and reacted with Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or DIPEA) to afford N-Fmoc-3-bromo-L-phenylalanine ethyl ester. This is a common step when switching from Boc-based to Fmoc-based peptide synthesis strategies.
Conversion to N-Cbz: Similarly, the free amine can be protected with the benzyloxycarbonyl (Cbz or Z) group by reacting it with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base). chemicalbook.com
Formation of the Unprotected Amino Acid: Complete deprotection involves the removal of both the N-Boc group (with acid) and the ethyl ester (via saponification with a base like LiOH or NaOH). This yields the free amino acid, 3-bromo-L-phenylalanine. nih.gov Care must be taken with the order of deprotection to avoid unwanted side reactions.
| Initial Protected Form | Target Form | Typical Reagents | Reference |
| This compound | 3-bromo-L-phenylalanine ethyl ester salt | TFA/DCM or HCl/Dioxane | orgsyn.org |
| This compound | N-Fmoc-3-bromo-L-phenylalanine ethyl ester | 1. TFA/DCM; 2. Fmoc-OSu, Base | N/A |
| This compound | N-Cbz-3-bromo-L-phenylalanine ethyl ester | 1. TFA/DCM; 2. Cbz-Cl, Base | chemicalbook.com |
| This compound | 3-bromo-L-phenylalanine | 1. TFA/DCM; 2. LiOH, H₂O/THF | nih.gov |
Selective Deprotection Strategies
Functionalization of the Side Chain Phenylalanine Core
The bromine atom at the meta-position of the phenyl ring is a versatile handle for introducing further molecular diversity through various cross-coupling reactions. This allows for the synthesis of novel, non-canonical amino acids that can be incorporated into peptides or used as standalone pharmacophores.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound (boronic acid or boronic ester). This compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids to generate 3-substituted phenylalanine derivatives. For example, Suzuki-Miyaura coupling has been successfully applied to unprotected ortho-bromoanilines, demonstrating the reaction's tolerance to amine functionalities, which is relevant for the deprotected form of the title compound. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.org The bromine atom of this compound can be coupled with various alkynes to introduce an alkynyl moiety onto the phenyl ring. This methodology has been used to label peptides containing iodophenylalanine with ferrocene (B1249389) alkynes, showcasing its utility in bioconjugation. nih.gov The resulting alkynylated phenylalanine can serve as a precursor for further transformations, such as click chemistry or the synthesis of extended aromatic systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While less common for modifying the phenylalanine side chain itself, it represents a potential route for synthesizing derivatives where the bromine is replaced by a nitrogen-containing group. The Buchwald-Hartwig amination has been used to synthesize N-protected amino esters by coupling aryl halo esters with amines, indicating its applicability to similar substrates. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | N-Boc-3-aryl/vinyl-L-phenylalanine ethyl ester | nih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | N-Boc-3-alkynyl-L-phenylalanine ethyl ester | organic-chemistry.orgnih.gov |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Boc-3-amino-L-phenylalanine ethyl ester derivative | rsc.org |
Applications in Peptide Chemistry and Biomolecular Synthesis
Role as a Non-Natural Amino Acid Building Block in Peptide Synthesis
The primary application of this compound is as a precursor to the non-natural amino acid 3-bromo-L-phenylalanine. By introducing this halogenated residue, chemists can systematically alter the characteristics of a peptide.
Before it can be added to a growing peptide chain, the ethyl ester of N-Boc-3-bromo-L-phenylalanine ethyl ester must be hydrolyzed (saponified) to yield the free carboxylic acid, N-Boc-3-bromo-L-phenylalanine. nih.gov This resulting amino acid can then be readily incorporated into a peptide sequence using well-established coupling protocols common in solution-phase or solid-phase synthesis. nih.govnih.gov These methods involve the activation of the carboxylic acid group to facilitate the formation of an amide (peptide) bond with the free amino group of the adjacent residue. The bromine atom on the phenyl ring does not interfere with these standard coupling reactions.
Table 1: Common Peptide Coupling Reagents This table is interactive. Click on the headers to sort.
| Coupling Reagent Class | Examples | Activating Mechanism |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. nih.gov |
| Aminium/Uronium Salts | TBTU, HBTU, HATU, HCTU | Forms an activated ester (e.g., HOBt or HOAt ester) in situ, which then reacts with the amine. Known for high efficiency and low rates of racemization. nih.gov |
| Phosphonium Salts | BOP, PyBOP | Similar to aminium salts, they form activated esters to promote efficient amide bond formation. |
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. nih.govnih.gov N-Boc-3-bromo-L-phenylalanine is fully compatible with the t-Boc SPPS strategy. masterorganicchemistry.com In this workflow, the Boc group serves as a temporary Nα-protecting group, which is removed at the start of each coupling cycle by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com The bromine atom on the phenylalanine side chain is stable to these repetitive acidic deprotection steps. Following the complete assembly of the peptide, a final, strong acid treatment (e.g., anhydrous hydrofluoric acid, HF) is used to cleave the completed peptide from the solid support, a step which also does not affect the carbon-bromine bond. youtube.com This robustness makes 3-bromophenylalanine a reliable building block for automated and manual Boc-SPPS. youtube.com
Introduction of Halogen Functionality for Bioactive Peptide Development
The introduction of halogen atoms, particularly bromine, is a powerful tool in medicinal chemistry to fine-tune the biological activity of peptides. nih.gov Halogenation can significantly impact a peptide's properties in several ways, leading to the development of more potent or selective bioactive molecules.
One of the key effects of introducing a bromine atom is the alteration of the peptide's local conformation and its interactions with biological targets. A study involving substitutions of a phenylalanine residue with brominated analogues demonstrated that the position of the bromine atom has distinct structural consequences. When 3-bromophenylalanine was substituted into a peptide, it induced a conformational change in an adjacent leucine (B10760876) residue and affected the positioning of a nearby arginine residue. researchgate.net These subtle structural perturbations can translate into significant changes in binding affinity and biological activity.
Table 2: Effects of Halogenation on Peptide Properties This table is interactive. Click on the headers to sort.
| Property Affected | Consequence of Bromination | Rationale |
|---|---|---|
| Hydrophobicity | Increased lipophilicity | The bromine atom increases the non-polar character of the amino acid side chain, which can enhance membrane permeability or hydrophobic interactions with a receptor. |
| Conformation | Alters local peptide backbone and side-chain orientation | The steric bulk and electronegativity of the bromine atom can restrict bond rotation and induce specific folded structures. researchgate.net |
| Proteolytic Stability | Increased resistance to degradation | The presence of the unnatural, bulky bromo-substituent can hinder recognition and cleavage by proteases. |
| Binding Affinity | Can increase or decrease affinity for a target | Halogen atoms can form halogen bonds, a type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a receptor's binding pocket, potentially enhancing affinity. Altered conformation can also improve or worsen the fit. |
Precursor in Radioisotope Labeling for Peptide-Based Probes
Peptide-based radiopharmaceuticals are essential tools for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which are used for cancer diagnosis and therapy. nih.gov this compound is a valuable precursor for creating these imaging agents, specifically those labeled with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). nih.govresearchgate.net
Direct radioiodination of peptides typically requires an activated aromatic ring, such as that found in tyrosine or histidine. nih.gov However, an indirect or multi-step approach allows for the labeling of other residues. Aryl halides, such as bromophenylalanine, are excellent precursors for the introduction of radioiodine via a radioiododestannylation reaction. This strategy provides a site-specific and highly efficient method for labeling.
The general process involves converting the stable aryl bromide into a more reactive organotin (stannane) derivative. This stannylated phenylalanine building block is then incorporated into the peptide. In the final step, the tributyltin group is replaced with a radioactive iodine isotope under mild conditions. This approach has been successfully demonstrated for the synthesis of N-Boc-p-[*I]iodo-L-phenylalanine derivatives from their corresponding stannyl (B1234572) precursors, achieving high radiochemical yields.
Table 3: Radioiodination Strategy via Aryl Bromide Precursor This table is interactive. Click on the headers to sort.
| Step | Description | Key Reagents |
|---|---|---|
| 1. Stannylation | The aryl bromide (3-bromo-L-phenylalanine derivative) is converted to an aryl stannane. | Bis(tributyltin), Palladium catalyst (e.g., Pd(PPh₃)₄) |
| 2. Peptide Synthesis | The N-Boc protected, stannylated phenylalanine amino acid is incorporated into the desired peptide sequence using SPPS or solution-phase methods. | Standard coupling reagents (HBTU, DCC, etc.) |
| 3. Radioiododestannylation | The purified, stannylated peptide is treated with a source of radioactive iodide and a mild oxidizing agent. The tributyltin group is replaced by the radioiodine atom. | Na[*I] (e.g., Na¹²⁵I), Oxidizing agent (e.g., Chloramine-T, Iodogen®) |
| 4. Purification | The final radiolabeled peptide is purified, typically using HPLC, to remove unreacted iodide and other byproducts. | High-Performance Liquid Chromatography (HPLC) |
This method allows for the late-stage introduction of the radioisotope, which is crucial when working with short-lived radionuclides, and ensures that the label is placed at a specific, predetermined position within the peptide, preserving its biological activity.
Role As a Chiral Building Block in Asymmetric Synthesis
Enantioselective Synthesis of Complex Organic Molecules
N-Boc-3-bromo-L-phenylalanine ethyl ester is an ideal precursor for the synthesis of complex, non-canonical amino acids, which are crucial components in drug discovery and peptide science. princeton.edubioascent.com The aryl bromide moiety serves as a versatile handle for introducing diverse substituents onto the phenyl ring via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
While direct studies on the 3-bromo ethyl ester are specific, extensive research on analogous compounds like N-Boc-4-iodo-L-phenylalanine methyl ester demonstrates the utility of this strategy. rsc.org For instance, a Suzuki-Miyaura coupling between the protected halo-phenylalanine and a polyaromatic boronic acid was a key step in the synthesis of the novel fluorescent amino acid, 4-phenanthren-9-yl-L-phenylalanine. rsc.org This reaction proceeds with the retention of the original stereochemistry at the alpha-carbon, effectively translating the chirality of the starting material to the more complex product. The general scheme for such a transformation allows for the creation of a wide array of phenylalanine derivatives with extended aromatic systems.
Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of Unnatural Amino Acids This table is based on analogous reactions with similar N-Boc-halophenylalanine derivatives.
| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Product | Yield | Ref |
| 1 | N-Boc-4-iodo-L-phenylalanine methyl ester | 9-Phenanthreneboronic acid | N-Boc-4-(9-phenanthracenyl)-L-phenylalanine methyl ester | High | rsc.org |
| 2 | N-Boc-4-bromobiphenyl-L-phenylalanine derivative | (4-Methoxyphenyl)boronic acid | N-Boc-terphenyl-based-L-phenylalanine derivative | 67-92% | rsc.org |
| 3 | This compound | Phenylboronic acid | N-Boc-3-phenyl-L-phenylalanine ethyl ester | - | - |
This methodology highlights how this compound acts as a foundational chiral scaffold, enabling the enantioselective synthesis of elaborate molecules that would be difficult to access otherwise. princeton.edu
Chiral Auxiliary Applications in Stereocontrolled Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center, after which it is cleaved from the substrate and ideally recovered. wikipedia.org Common examples include Evans oxazolidinones and Myers pseudoephedrine amides. wikipedia.orgmdpi.com
There is currently limited to no documented evidence of this compound being used as a chiral auxiliary in the classical sense. Its role is almost exclusively that of a chiral building block, where the entire phenylalanine scaffold is incorporated into the final molecular structure. The compound's value lies in its own chirality being retained in the target molecule, rather than in its ability to direct the stereochemistry of a separate reacting center before being removed. The synthesis of unnatural amino acids and peptides from this starting material exemplifies its function as an integral, non-removable chiral component. rsc.orgnih.gov
Diastereoselective Reactions Utilizing the Compound's Intrinsic Chirality
The inherent chirality of this compound can influence the stereochemical outcome of reactions that create a second stereocenter, leading to diastereoselectivity. This is particularly relevant in reactions that modify the amino acid side chain or backbone.
Research on similar N-Boc protected amino acid scaffolds has shown that the existing stereocenter at the alpha-carbon can direct the diastereoselective arylation of C(sp³)–H bonds. rsc.org For example, palladium-catalyzed reactions on N-Boc amino acid derivatives can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. rsc.org This stereocontrol is attributed to the steric and electronic properties of the chiral backbone, which creates a biased environment for the chemical transformation.
While specific diastereomeric ratios for reactions involving this compound are not extensively reported, the principle remains a cornerstone of its synthetic utility. Any reaction that generates a new stereocenter in proximity to the existing one—such as additions to the carbonyl group or further functionalization of the side chain—is expected to proceed with some degree of diastereoselectivity, governed by the (S)-configuration of the starting material. This makes the compound a valuable substrate for constructing molecules with multiple, well-defined stereocenters.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the chemical environment of other nuclei such as ¹⁵N.
¹H NMR, ¹³C NMR, and ¹⁵N NMR Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-3-bromo-L-phenylalanine ethyl ester is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would typically display a complex multiplet pattern due to the four protons on the brominated phenyl ring. The proton at the C2 position of the ring, being ortho to the bromine atom, would likely appear as a singlet or a narrow triplet around δ 7.4-7.5 ppm. The other aromatic protons would resonate between δ 7.1 and 7.4 ppm. The α-proton of the amino acid backbone is expected to appear as a multiplet around δ 4.6 ppm. The methylene (B1212753) protons of the ethyl group would present as a quartet around δ 4.2 ppm, coupled to the methyl protons which would appear as a triplet around δ 1.2 ppm. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group would give a characteristic sharp singlet at approximately δ 1.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamate (B1207046) are expected at the downfield end of the spectrum, typically in the range of δ 170-175 ppm and δ 155-160 ppm, respectively. The aromatic carbons would generate a series of signals between δ 120 and 140 ppm, with the carbon bearing the bromine atom showing a characteristic signal around δ 122 ppm. The quaternary carbon of the Boc group would be found around δ 80 ppm. The α-carbon of the amino acid is expected around δ 55 ppm, while the methylene and methyl carbons of the ethyl ester would appear at approximately δ 62 ppm and δ 14 ppm, respectively. The methyl carbons of the Boc group would resonate around δ 28 ppm.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be used to probe the nitrogen environment. In this compound, a single ¹⁵N signal would be expected for the protected amine. The chemical shift would be indicative of the N-Boc group, typically appearing in a predictable region for acylated amines.
| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | Aromatic CH | 7.1 - 7.5 (m, 4H) | 125 - 138 | | C-Br (aromatic) | - | ~122 | | α-CH | ~4.6 (m, 1H) | ~55 | | β-CH₂ | ~3.1 (m, 2H) | ~38 | | Ester C=O | - | ~172 | | Boc C=O | - | ~155 | | Boc C(CH₃)₃ | - | ~80 | | Boc C(CH₃)₃ | ~1.4 (s, 9H) | ~28 | | Ester OCH₂CH₃ | ~4.2 (q, 2H) | ~62 | | Ester OCH₂CH₃ | ~1.2 (t, 3H) | ~14 |
Application of Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the α-proton and the β-protons of the phenylalanine backbone, and between the methylene and methyl protons of the ethyl ester group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be crucial for assigning each proton signal to its corresponding carbon atom, for example, linking the α-proton to the α-carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 Da would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways would involve the loss of the Boc group (100 Da) or the tert-butyl group (56 Da) from the Boc moiety.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is another soft ionization technique that could be used to analyze this compound, often by co-crystallizing it with a suitable matrix. Similar to ESI-MS, it would be expected to show the molecular ion peak [M+H]⁺ or adducts with matrix or salt ions (e.g., [M+Na]⁺, [M+K]⁺), again with the characteristic bromine isotopic pattern. The choice between ESI and MALDI would depend on the specific experimental requirements and sample properties.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₆H₂₂BrNO₄), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within a few parts per million). For instance, HRMS analysis of the related compound 3-bromo-L-phenylalanine hydrochloride has been reported, confirming its elemental composition. acs.org This level of precision is essential for unequivocally identifying the compound and distinguishing it from isomers or other compounds with the same nominal mass.
| Expected ESI-MS Fragmentation for this compound | | :--- | :--- | | Fragment | Description | | [M+H]⁺ | Protonated molecule | | [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from the Boc group | | [M-Boc+H]⁺ | Loss of the entire Boc group | | [M-OEt+H]⁺ | Loss of the ethoxy group from the ester | | [M-CO₂Et+H]⁺ | Loss of the carboethoxy group |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. This technique is unparalleled in its ability to unambiguously establish the absolute configuration of chiral centers, which is critical for stereoisomers where biological activity can differ dramatically between enantiomers. nih.gov
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the position of each atom (excluding most hydrogens) can be determined, revealing the molecule's complete solid-state conformation and the specific arrangement of its atoms in space. researchgate.net For this compound, this would confirm the (S)-configuration at the α-carbon, as designated by the "L" in its name.
While specific crystallographic data for this compound is not publicly available, the technique has been successfully applied to numerous closely related N-Boc-protected amino acids and phenylalanine derivatives. researchgate.netresearchgate.net These studies confirm the expected conformations of the Boc-protecting group and the amino acid backbone, and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net For example, analysis of related structures often reveals hydrogen-bonded dimers formed through the amide N-H and carbonyl oxygen functionalities. The bromine atom on the phenyl ring would also influence the crystal packing through halogen bonding or other non-covalent interactions.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint." Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching or bending). thermofisher.com
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. Although the spectra of D- and L-enantiomers are identical due to their same chemical structure, FTIR can distinguish between a pure enantiomer and a racemic mixture because of differences in their crystal lattice symmetry and intermolecular hydrogen bonding in the solid state. thermofisher.com The expected vibrational frequencies can be inferred from data on closely related compounds like L-phenylalanine, its N-Boc derivative, and its methyl ester. nih.govresearchgate.netresearchgate.netnih.govnih.gov
A table of expected characteristic IR absorption bands for this compound is presented below.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| N-H (Amide/Carbamate) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2985 - 2870 |
| C=O (Ester) | Stretching | ~1745 |
| C=O (Boc-Carbamate) | Stretching | ~1715 - 1685 |
| C=C (Aromatic) | Stretching | 1610 - 1450 |
| N-H (Amide) | Bending | ~1540 - 1520 |
| C-O (Ester/Carbamate) | Stretching | 1250 - 1020 |
| C-Br (Aryl) | Stretching | 680 - 515 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the chemical purity and, for chiral compounds, the enantiomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical intermediates like this compound. bldpharm.com For assessing enantiomeric purity (enantiomeric excess, or ee), chiral HPLC is the method of choice. uma.es This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govsigmaaldrich.com
The separation of phenylalanine esters has been extensively studied. For instance, chiral separations are often achieved using columns like the LARIHC™ CF6-P or various Chiralpak® series. sigmaaldrich.comwiley-vch.de The mobile phase is typically a mixture of a nonpolar solvent like n-heptane and a more polar alcohol such as isopropanol. nih.gov By comparing the retention times and peak areas of the analyte to a reference standard, both purity and enantiomeric excess can be accurately quantified. uma.es
The table below outlines typical HPLC conditions for the analysis of related phenylalanine esters.
| Parameter | Chiral HPLC for Enantiomeric Excess |
| Column | LARIHC™ CF6-P, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
| Data derived from an application for Phenylalanine Methyl Ester Enantiomers. sigmaaldrich.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. iitg.ac.in The separation is based on the differential partitioning of components between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and the mobile phase (a solvent or solvent mixture). iitg.ac.in
For this compound, the nonpolar Boc group and the ethyl ester significantly reduce its polarity compared to the parent amino acid. Therefore, mobile phases of intermediate polarity are typically used. The position of the spot on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is often achieved under UV light (due to the aromatic ring) or by staining with an appropriate reagent like ninhydrin (B49086), although the N-Boc protection can sometimes inhibit the ninhydrin reaction. iitg.ac.inreachdevices.com
Common TLC systems for related amino acid derivatives are listed below.
| Stationary Phase | Mobile Phase (Solvent System) | Application |
| Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | General Amino Acid Separation reachdevices.com |
| Silica Gel | Methanol-Water mixtures | Separation of various amino acids nih.gov |
| Cellulose | Butanol : Glacial Acetic Acid : Water (60:19:21) | Optimized Amino Acid Separation researchgate.net |
Computational and Theoretical Studies of N Boc 3 Bromo L Phenylalanine Ethyl Ester and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Boc-3-bromo-L-phenylalanine ethyl ester, docking simulations can be employed to forecast its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or an enzyme active site.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function for each pose to estimate the binding affinity. Lower scores typically indicate more favorable binding.
For instance, in a hypothetical study, if this compound were to be investigated as an inhibitor for a particular kinase, molecular docking could reveal key interactions. These might include hydrogen bonds between the ester or Boc-group and amino acid residues in the active site, or hydrophobic interactions involving the bromophenyl ring. The results of such a study could be presented in a table summarizing the binding energies and key interacting residues.
Illustrative Molecular Docking Results:
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase X | This compound | -8.5 | Lys72, Glu91, Leu144 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of this interaction and analyze the conformational changes that may occur.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles vary with time. This allows for the calculation of important parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. A study on a similar compound, 3,4-dihydroxy-L-phenylalanine (L-DOPA), utilized MD simulations to validate docking results and confirm the stability of the ligand-protein complex researchgate.net.
Illustrative Molecular Dynamics Simulation Parameters:
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Force Field | AMBER |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.
These calculations can predict the molecule's optimal 3D geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. Studies on related phenylalanine derivatives have successfully used these methods to predict reactive sites researchgate.net.
Homology Modeling in Enzyme-Substrate Mimicry Research
In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target.
If this compound or its derivatives are being studied as mimics of a natural enzyme substrate, and the enzyme's structure is unknown, homology modeling would be the first step. Once a reliable model of the enzyme is built, molecular docking and dynamics simulations can be performed to study how the substrate mimic interacts with the active site. This approach is instrumental in the rational design of enzyme inhibitors.
Validation of Experimental Data with Theoretical Models
A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound, theoretical findings from the aforementioned computational studies should ideally be correlated with experimental results.
For example, the binding affinity predicted by molecular docking can be compared with experimentally determined inhibition constants (e.g., Ki or IC50 values) from biochemical assays. Similarly, theoretical vibrational frequencies calculated using quantum chemistry can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed molecular structure. The calculated NMR chemical shifts can also be compared with experimental NMR spectra researchgate.net. This synergy between computational and experimental approaches provides a more robust and comprehensive understanding of the molecule's behavior and potential applications.
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Pathways for Analogues
The chemical synthesis of peptides and amino acid derivatives has traditionally relied on methods that generate significant chemical waste, often utilizing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgnih.gov The future of synthesizing analogues from N-Boc-3-bromo-L-phenylalanine ethyl ester is increasingly focused on the principles of green chemistry, aiming to reduce the environmental impact of these processes. nih.gov
One of the primary goals is the replacement of conventional solvents with more environmentally benign alternatives. Research has demonstrated that solvents like propylene (B89431) carbonate can effectively substitute for DCM and DMF in both solution- and solid-phase peptide synthesis without compromising yield or purity. rsc.org Furthermore, the use of water as a solvent in solid-phase peptide synthesis (SPPS) is a significant area of development, driven by the creation of water-compatible protecting groups. advancedchemtech.comnih.gov The development of transient protecting groups also offers a more sustainable approach by reducing the number of steps required for peptide synthesis. acs.org
In addition to greener solvents, novel catalytic systems are being explored to create analogues. Photocatalysis, particularly using visible light, has emerged as a powerful and mild method for amino acid modification. nih.govnih.govrsc.org These reactions can often be performed at room temperature and exhibit high functional-group tolerance, which is ideal for complex molecules. nih.govnih.gov Such photocatalytic methods could be adapted for the synthesis of analogues of this compound, potentially leading to more efficient and selective reactions.
| Green Chemistry Approach | Description | Potential Advantage for Analogue Synthesis |
| Alternative Solvents | Replacing hazardous solvents like DMF and DCM with greener options such as propylene carbonate or water. rsc.orgadvancedchemtech.comnih.gov | Reduces toxic waste and improves the safety profile of the synthesis. |
| Transient Protecting Groups | Utilizing protecting groups that are removed in situ, streamlining the synthetic process. acs.org | Increases step- and atom-economy, leading to less waste and higher efficiency. |
| Photoredox Catalysis | Using visible light to catalyze reactions under mild conditions. nih.govnih.govrsc.org | Enables novel transformations with high selectivity and functional group tolerance. |
| Enzymatic Catalysis | Employing enzymes for specific chemical transformations, such as in dynamic kinetic resolution. polimi.it | Offers high enantioselectivity and mild reaction conditions. |
Exploration of New Derivatization Reactions for Enhanced Functionality
The bromine atom on the phenyl ring of this compound is a key functional handle for a variety of derivatization reactions. This allows for the introduction of new chemical moieties to create analogues with enhanced or novel properties. The exploration of new derivatization reactions is a burgeoning area of research.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyara coupling, are well-established methods for forming carbon-carbon bonds and could be used to arylate the 3-bromo position. cmu.eduresearchgate.net This would allow for the synthesis of a wide array of biaryl-containing amino acids. Furthermore, advancements in C-H activation and arylation techniques offer the potential for direct functionalization of other positions on the phenyl ring, leading to a diverse library of derivatives. researchgate.net
Photoredox catalysis again presents a frontier for derivatization, enabling reactions that are often difficult to achieve through traditional methods. nih.govrsc.orgscite.ai For instance, photocatalytic methods could be employed for the introduction of alkyl, aryl, or other functional groups at the bromine position or other sites on the molecule. These mild reaction conditions are particularly advantageous for complex biomolecules, minimizing the risk of side reactions or degradation. rsc.org
Derivatization is also crucial for analytical purposes. The development of novel derivatizing agents that enhance detection by mass spectrometry or fluorescence is an ongoing effort. google.comrsc.org While existing methods like AccQ•Tag are effective, new reagents could offer even greater sensitivity and allow for more complex analyses, such as multiplexed quantification of amino acid derivatives. google.comwaters.com
Expansion of Applications in Chemical Biology and Protein Engineering
This compound serves as a precursor to unnatural amino acids (UAAs), which are powerful tools in chemical biology and protein engineering. The incorporation of UAAs into proteins allows for the introduction of novel chemical functionalities, enabling researchers to probe and manipulate biological systems in ways not possible with the 20 canonical amino acids. quora.com
The bromo-phenylalanine derivative, once deprotected and activated, can be incorporated into proteins using techniques like nonsense suppression. mdpi.comyoutube.com The bromine atom can then serve as a versatile chemical handle for post-translational modifications. For example, it can be used in cross-coupling reactions to attach fluorescent probes, photo-crosslinkers, or other labels to specific sites on a protein. bitesizebio.commdpi.com This site-specific labeling is invaluable for studying protein-protein interactions, protein localization, and protein function. bitesizebio.com
The introduction of halogenated amino acids can also directly modulate the properties of peptides and proteins. nih.gov Halogenation can enhance hydrophobicity, which may influence protein folding, stability, and interaction with biological membranes. nih.govnih.gov This has potential applications in the design of peptides with enhanced antimicrobial activity or in the stabilization of protein-based therapeutics. nih.gov
| Application Area | Description | Role of Bromo-Phenylalanine Derivative |
| Protein Labeling | Attaching probes (fluorescent, photo-reactive) to specific sites on a protein. bitesizebio.com | The bromine atom acts as a chemical handle for site-specific conjugation reactions. |
| Protein Engineering | Modifying protein structure and function by incorporating UAAs. | Creates proteins with altered stability, catalytic activity, or binding properties. |
| Studying Protein Interactions | Using photo-crosslinking UAAs to capture transient protein-protein or protein-nucleic acid interactions. bitesizebio.com | The bromo-phenylalanine can be a precursor to photo-reactive amino acids. |
| Peptide Therapeutics | Designing peptides with enhanced biological activity and stability. nih.gov | Halogenation can improve the pharmacological profile of peptides. nih.gov |
Advanced Computational Design of Novel Derivatives and Analogues
Computational methods are becoming increasingly integral to the design of novel molecules and materials. In the context of this compound, computational tools can be used to predict the properties of its derivatives and guide their synthesis. Machine learning algorithms, for instance, can be trained on existing data to predict the success of incorporating a particular UAA into a protein. nih.gov
Molecular docking and molecular dynamics simulations can be used to model the interaction of bromo-phenylalanine-containing peptides or proteins with their biological targets. researchgate.net This allows for the in silico screening of large libraries of potential derivatives to identify those with the most promising binding affinities and selectivities. Such computational approaches can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
Furthermore, computational design can be extended to the de novo design of proteins that incorporate bromo-phenylalanine or its derivatives. nih.gov Algorithms like Rosetta have been used to design metalloproteins with unnatural amino acids, demonstrating the power of these tools to create proteins with entirely new functions. nih.gov This opens up the possibility of designing enzymes with novel catalytic activities or proteins with tailored binding properties for therapeutic or diagnostic applications.
Potential in Neuroscience Research through Structural Mimicry
Phenylalanine and its metabolites play crucial roles in neuroscience, serving as precursors to key neurotransmitters such as dopamine (B1211576) and norepinephrine. numberanalytics.com Alterations in phenylalanine metabolism are associated with neurological disorders, highlighting the importance of this amino acid in brain function. numberanalytics.com
Halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents. nih.gov For example, 3,5-dibromo-L-tyrosine has been found to protect against brain ischemia in animal models. nih.gov This suggests that halogenated phenylalanine analogues may act as structural mimics of endogenous molecules, potentially modulating the activity of glutamate (B1630785) receptors or other neuronal targets. nih.gov
This compound, as a precursor to 3-bromo-L-phenylalanine, could be a valuable tool in this area of research. Its derivatives could be synthesized and screened for their effects on neuronal function and their potential as therapeutic agents for neurological diseases. The ability to create a diverse range of analogues through derivatization of the bromine atom could allow for the fine-tuning of their biological activity. The study of how these structural mimics interact with neuronal receptors and transporters, such as the L-type amino acid transporter 1 (LAT1), could provide valuable insights into brain chemistry and open up new avenues for drug development. nih.govnih.govtmc.edu
Q & A
Q. Advanced
- Chiral HPLC : Uses a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% TFA .
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
In enzymatic studies, how does the bromine substituent at the 3-position affect binding affinity to target proteins?
Advanced
The 3-bromo group:
- Enhances Hydrophobic Interactions : Fits into hydrophobic enzyme pockets (e.g., S1 subsite of chymotrypsin-like proteases), increasing Ki values by 10-fold compared to non-halogenated analogues .
- Electron-Withdrawing Effect : Polarizes the aromatic ring, stabilizing π-π stacking with active-site residues (e.g., Tyr in α-chymotrypsin).
- Cross-Coupling Potential : Serves as a handle for Suzuki-Miyaura reactions to introduce biophysical probes (e.g., fluorophores) without disrupting the Boc/ester groups .
What strategies are employed to prevent premature deprotection of the Boc group during synthetic manipulations?
Q. Advanced
- pH Control : Avoid acidic conditions (e.g., TFA) until final deprotection. Use mild bases (e.g., Na₂CO₃) during ester hydrolysis .
- Temperature Modulation : Perform reactions at ≤0°C to slow acid-catalyzed Boc cleavage.
- Alternative Protecting Groups : For orthogonal protection, use Fmoc groups in tandem with Boc, removable under basic conditions (e.g., piperidine) .
How does the compound’s stability in aqueous vs. organic solvents impact its application in biocatalysis?
Q. Advanced
- Aqueous Media : Ethyl ester hydrolysis occurs at pH >8, limiting utility in alkaline buffers. However, in enzyme-active sites (e.g., esterases), controlled hydrolysis forms stable acyl-enzyme intermediates (t½ >6 h in α-chymotrypsin) .
- Organic Solvents : Stable in THF, DMF, or CH₂Cl₂, enabling use in non-aqueous biocatalysis (e.g., transesterification with lipases) .
What role does the Boc group play in facilitating purification and characterization?
Q. Basic
- Chromatographic Separation : Boc increases hydrophobicity, improving retention on reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : Boc fragmentation (m/z ~100-57) aids in structural confirmation via LC-MS .
How can researchers mitigate racemization during peptide synthesis using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
